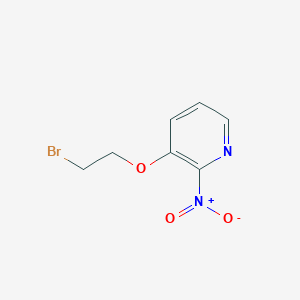
3-(2-Bromoethoxy)-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethoxy)-2-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a bromoethoxy group attached to the pyridine ring, along with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-2-nitropyridine typically involves the reaction of 2-nitropyridine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)-2-nitropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as azidoethoxy or thiocyanatoethoxy derivatives.
Reduction: The major product is 3-(2-Aminoethoxy)-2-nitropyridine.
Oxidation: Products include various oxidized forms of the pyridine ring.
Scientific Research Applications
3-(2-Bromoethoxy)-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromoethoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethoxy)-2-nitropyridine: Similar structure but with a chloro group instead of a bromo group.
3-(2-Fluoroethoxy)-2-nitropyridine: Contains a fluoro group instead of a bromo group.
3-(2-Iodoethoxy)-2-nitropyridine: Features an iodo group in place of the bromo group.
Uniqueness
3-(2-Bromoethoxy)-2-nitropyridine is unique due to the specific reactivity of the bromoethoxy group, which can undergo a variety of nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the presence of both nitro and bromoethoxy groups provides a combination of redox and substitution chemistry that can be exploited in various applications.
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
3-(2-bromoethoxy)-2-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O3/c8-3-5-13-6-2-1-4-9-7(6)10(11)12/h1-2,4H,3,5H2 |
InChI Key |
HTMBLSCLHGWUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















